molecular formula C14H8FN3O3S2 B2874405 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 308292-78-6

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2874405
CAS No.: 308292-78-6
M. Wt: 349.35
InChI Key: ABDBNZVMPUBXCE-UHFFFAOYSA-N
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Description

“N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide” is a complex organic compound that contains several functional groups, including a fluorophenyl group, a thiazole ring, a nitrothiophene group, and a carboxamide group . These groups are common in many pharmaceuticals and biologically active compounds, suggesting that this compound may have potential biological or pharmacological activity.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring and the introduction of the fluorophenyl, nitrothiophene, and carboxamide groups . The exact synthesis process would depend on the starting materials and the specific conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . The fluorophenyl, nitrothiophene, and carboxamide groups would be attached to this ring at specific positions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the nitro group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by the presence of the various functional groups .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis and exploration of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide derivatives are a significant area of research due to their potential biological activities. Research has been conducted on various derivatives of thiophenes and thiazoles, which are structurally related to the compound of interest, demonstrating their applicability in medicinal chemistry.

  • Synthesis of Thiophene and Thiazole Derivatives : Studies have shown the preparation of 3,4,5-substituted 1,5-benzodiazepin-2-ones using a solid-phase synthetic method, where 4-fluoro-3-nitrobenzoic acid is tethered to a solid support. This methodology provides insights into the synthetic strategies that can be applied to this compound and related compounds (Lee, Gauthier, & Rivero, 1999).

  • Antimicrobial and Antipathogenic Activities : Thiourea derivatives, including those with fluoro and nitro groups, have been synthesized and tested for their interaction with bacterial cells, demonstrating significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. This suggests that this compound could possess similar antimicrobial properties (Limban, Marutescu, & Chifiriuc, 2011).

  • Antitumor and Cytotoxic Activities : Derivatives of thiophenes and thiazoles have been investigated for their cytotoxic effects against various cancer cell lines, including breast cancer cells. The structure-activity relationship studies of these compounds provide a foundation for understanding how modifications to the molecule could influence its biological activity, potentially leading to the development of new anticancer drugs (Ahsan et al., 2018).

  • Antiviral and Antimicrobial Properties : Urea and thiourea derivatives doped with febuxostat, including those with piperazine moieties and fluoro groups, have shown promising antiviral and antimicrobial activities. This highlights the potential for this compound to be explored for similar applications (Reddy et al., 2013).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological or pharmacological activity, which is not known at this time .

Safety and Hazards

As with any chemical compound, handling “N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide” would require appropriate safety precautions. Based on its structural components, it could potentially cause skin and eye irritation, and respiratory irritation .

Future Directions

Given the presence of several functional groups that are common in biologically active compounds, “N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide” could be a subject of future research in medicinal chemistry .

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3O3S2/c15-9-3-1-8(2-4-9)10-7-22-14(16-10)17-13(19)11-5-6-12(23-11)18(20)21/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDBNZVMPUBXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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